1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one
Description
1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,3-oxazin-2-one moiety. Derivatives of this core structure are explored for applications in oncology, enzyme inhibition, and diagnostic imaging .
Properties
IUPAC Name |
1,4-dihydropyrido[3,4-d][1,3]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h1-3H,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCXVKPTMGAGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine-4-carboxylic acids with suitable reagents to form the oxazine ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological or chemical properties .
Scientific Research Applications
1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The biological and physical properties of pyrido-oxazinones are highly influenced by substituents. Key examples include:
Biological Activity
Overview
1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyridine and oxazine ring system, which contributes to its unique properties and potential therapeutic applications. Research indicates that it possesses various biological activities, particularly antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzymatic activity and influence signaling pathways associated with disease processes. For instance, studies have shown that certain derivatives of this compound can inhibit the NF-κB signaling pathway, which is crucial in cancer cell proliferation and survival .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, a derivative known as 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one was identified as a potent inhibitor of hepatocellular carcinoma (HCC) cell growth. This compound demonstrated significant growth inhibition in various HCC cell lines (HepG2, HCCLM3, Huh-7) in a dose-dependent manner. It also affected the DNA binding ability of NF-κB and reduced its phosphorylation, indicating a mechanism that disrupts cancer cell survival pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. The compound exhibits activity against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections. Its structure allows for modifications that can enhance its efficacy against specific pathogens.
Table: Summary of Biological Activities
Detailed Research Findings
- Anticancer Study : A study focused on N-substituted pyrido-1,4-oxazin-3-ones revealed that certain derivatives could significantly inhibit tumor growth in preclinical models. The lead compound demonstrated a dose-dependent effect on tumor growth in mice at 50 mg/kg doses .
- Antimicrobial Evaluation : The compound was evaluated against a range of bacterial pathogens, showing promising results that warrant further investigation into its clinical applicability as an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
